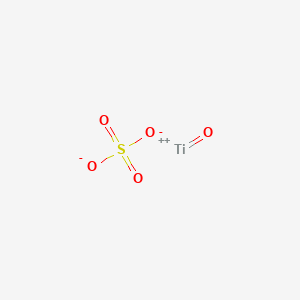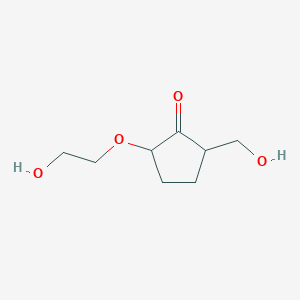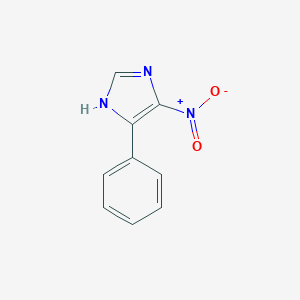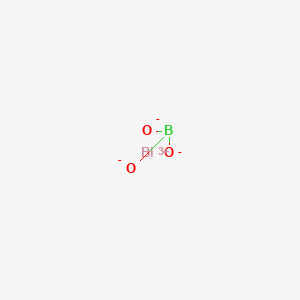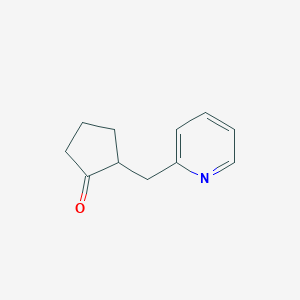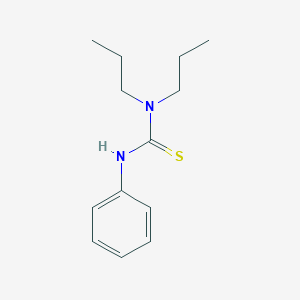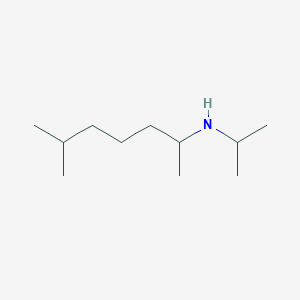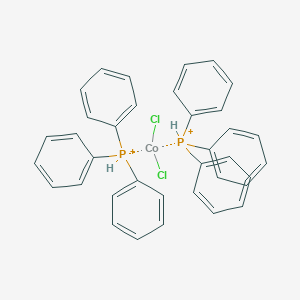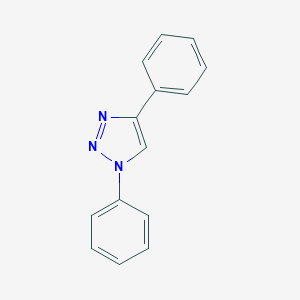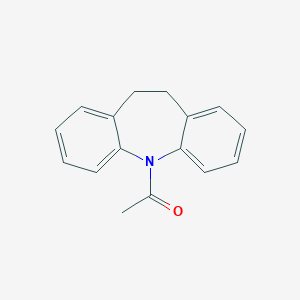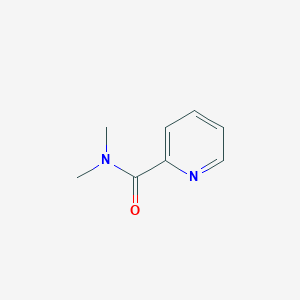
2-Pyridinecarboxamide,N,N-dimethyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinecarboxamide, N,N-dimethyl-(9CI) is a chemical compound that belongs to the class of pyridinecarboxamides. It is extensively used in scientific research for its various biochemical and physiological effects. The compound is synthesized using specific methods and has a unique mechanism of action.
Mechanism Of Action
The mechanism of action of 2-Pyridinecarboxamide, N,N-dimethyl-(9CI) is not fully understood. However, studies suggest that the compound may act as an inhibitor of specific enzymes and proteins involved in various biological processes. The compound may also modulate the activity of certain receptors and ion channels, leading to its observed physiological effects.
Biochemical And Physiological Effects
2-Pyridinecarboxamide, N,N-dimethyl-(9CI) has several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit inflammation, and improve cognitive function in animal models. It has also been reported to have antioxidant properties and to regulate the expression of specific genes.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using 2-Pyridinecarboxamide, N,N-dimethyl-(9CI) in lab experiments is its specificity for certain enzymes and proteins. This property makes it an ideal tool for studying the role of specific molecules in biological processes. However, the compound also has limitations, such as its potential toxicity and limited solubility in aqueous solutions.
Future Directions
For research include the development of more potent and selective analogs and investigation of the compound's potential use in the treatment of specific diseases.
Synthesis Methods
The synthesis of 2-Pyridinecarboxamide, N,N-dimethyl-(9CI) involves the reaction of 2-pyridinecarboxylic acid with N,N-dimethylamine in the presence of a dehydrating agent. The process results in the formation of the desired compound, which can be purified through recrystallization. The purity and yield of the compound can be improved by optimizing the reaction conditions.
Scientific Research Applications
2-Pyridinecarboxamide, N,N-dimethyl-(9CI) is widely used in scientific research for its various applications. The compound has been studied for its potential use in the treatment of cancer, neurological disorders, and inflammation. It has also been used as a tool in the study of protein-protein interactions, enzyme inhibition, and drug discovery.
properties
CAS RN |
14805-91-5 |
|---|---|
Product Name |
2-Pyridinecarboxamide,N,N-dimethyl-(9CI) |
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H10N2O/c1-10(2)8(11)7-5-3-4-6-9-7/h3-6H,1-2H3 |
InChI Key |
YGGWPDLYLUHWIQ-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=CC=N1 |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



